2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a potent antagonist for the P2Y14 receptor, which is implicated in inflammatory bowel disease (IBD) treatment .
Preparation Methods
The synthesis of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the thiophene-2-carbonyl intermediate: This involves the reaction of thiophene with a suitable acylating agent under controlled conditions.
Synthesis of the tetrahydroquinoline core: This step involves the cyclization of appropriate precursors to form the tetrahydroquinoline structure.
Coupling of intermediates: The thiophene-2-carbonyl intermediate is then coupled with the tetrahydroquinoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final acylation: The final step involves the acylation of the coupled product with 4-methylphenoxyacetic acid to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophene moieties, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is primarily studied for its role as a P2Y14 receptor antagonist, which has shown promise in the treatment of inflammatory bowel disease (IBD).
Biological Studies: The compound is used in biological assays to study the P2Y14 receptor’s role in various physiological and pathological processes.
Pharmacological Research: Researchers use this compound to investigate its pharmacokinetics, bioavailability, and therapeutic potential in preclinical studies.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its antagonistic activity at the P2Y14 receptor. By binding to this receptor, the compound inhibits the receptor’s activation, thereby modulating downstream signaling pathways. This results in the suppression of inflammatory responses, making it a potential therapeutic agent for conditions like IBD .
Comparison with Similar Compounds
Similar compounds to 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide include other P2Y14 receptor antagonists, such as:
4-amide-thiophene-2-carboxyl derivatives: These compounds share a similar thiophene-2-carboxyl core and exhibit potent P2Y14 receptor antagonistic activity.
5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid: This compound has a similar structure and demonstrates subnanomolar antagonistic activity at the P2Y14 receptor.
The uniqueness of this compound lies in its specific structural features that confer high selectivity and potency towards the P2Y14 receptor, along with favorable pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-6-9-19(10-7-16)28-15-22(26)24-18-8-11-20-17(14-18)4-2-12-25(20)23(27)21-5-3-13-29-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJTYHISPFMQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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